![molecular formula C25H28N2O4 B14783840 (2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(piperidin-1-yl)pyrrolidine-2-carboxylic acid](/img/structure/B14783840.png)
(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(piperidin-1-yl)pyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(piperidin-1-yl)pyrrolidine-2-carboxylic acid is a complex organic compound that has garnered significant interest in the fields of chemistry and biology. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, a piperidine ring, and a pyrrolidine carboxylic acid moiety. The presence of these functional groups makes it a versatile molecule with various applications in synthetic chemistry and scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(piperidin-1-yl)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Fmoc Protection:
Pyrrolidine Formation: The pyrrolidine ring is formed through a cyclization reaction, often involving the use of a suitable catalyst and solvent.
Piperidine Introduction: The piperidine ring is introduced via nucleophilic substitution reactions, where the appropriate piperidine derivative is reacted with the intermediate compound.
Final Deprotection and Purification: The final compound is obtained by deprotecting the Fmoc group under acidic or basic conditions, followed by purification using techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of (2S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(piperidin-1-yl)pyrrolidine-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of automated reactors, continuous flow systems, and advanced purification techniques ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the piperidine and pyrrolidine rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Ammonia, primary and secondary amines
Major Products
The major products formed from these reactions include N-oxide derivatives, alcohols, amines, and substituted pyrrolidine and piperidine derivatives.
Aplicaciones Científicas De Investigación
(2S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(piperidin-1-yl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to mimic natural substrates.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, including antiviral and anticancer drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(piperidin-1-yl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The presence of the Fmoc group allows for selective binding to active sites, while the piperidine and pyrrolidine rings contribute to the overall stability and reactivity of the molecule.
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(morpholin-1-yl)pyrrolidine-2-carboxylic acid
- (2S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(azepan-1-yl)pyrrolidine-2-carboxylic acid
- (2S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(pyrrolidin-1-yl)pyrrolidine-2-carboxylic acid
Uniqueness
The uniqueness of (2S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(piperidin-1-yl)pyrrolidine-2-carboxylic acid lies in its specific combination of functional groups, which confer distinct reactivity and binding properties. The presence of the piperidine ring, in particular, differentiates it from other similar compounds, providing unique steric and electronic effects that influence its behavior in chemical and biological systems.
Propiedades
Fórmula molecular |
C25H28N2O4 |
|---|---|
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
1-(9H-fluoren-9-ylmethoxycarbonyl)-4-piperidin-1-ylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C25H28N2O4/c28-24(29)23-14-17(26-12-6-1-7-13-26)15-27(23)25(30)31-16-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h2-5,8-11,17,22-23H,1,6-7,12-16H2,(H,28,29) |
Clave InChI |
HMXYVJRIIYUTRR-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2CC(N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-[3-hydroxy-2-(hydroxymethyl)propyl]-2-imino-5H-purin-6-one](/img/structure/B14783761.png)
![5,5-Difluoro-N-[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]piperidine-2-carboxamide](/img/structure/B14783769.png)
![N-[[4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]methyl]cyclopropanamine](/img/structure/B14783771.png)
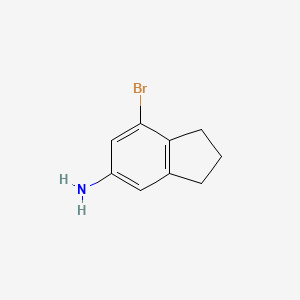

![1-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]-2,2-dimethylpropan-1-amine](/img/structure/B14783784.png)
![2-pyridin-2-yl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B14783787.png)
![1'-(5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B14783795.png)
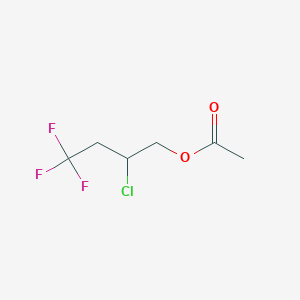
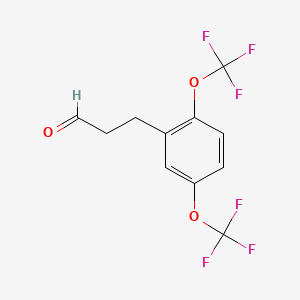
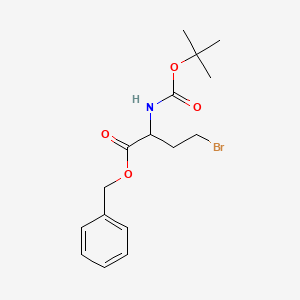
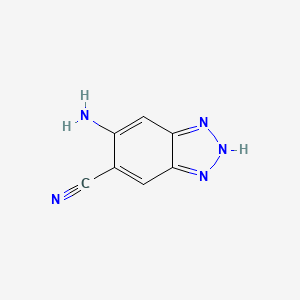
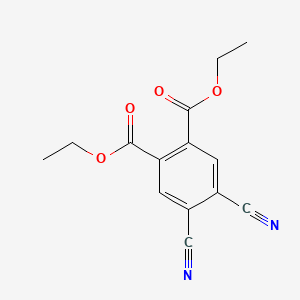
![methyl N-[2-[(3-chlorophenyl)-piperidin-3-ylmethoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid](/img/structure/B14783870.png)
